Methoxymethyl-methyl-trimethylsilanylmethyl-amine

Description

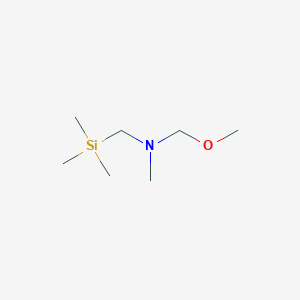

Chemical Identity and Structure Methoxymethyl-methyl-trimethylsilanylmethyl-amine (IUPAC name: N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine) is a tertiary amine with a complex structure featuring a benzyl group, a methoxymethyl group, and a trimethylsilylmethyl substituent. Its molecular formula is C₁₄H₂₅NOSi, with a molecular weight of 250.46 g/mol . The compound is characterized by its hybrid organic-silicon framework, which imparts unique physicochemical properties, such as enhanced lipophilicity and stability compared to simpler amines.

Synthesis The compound is synthesized via a reaction between alkyltrimethylsilanylmethylamines, paraformaldehyde, and methanol in the presence of a base. Critical parameters include a molar ratio of paraformaldehyde to alkyltrimethylsilanylmethylamine between 0.8:1.0 and 1.0:0.8 to optimize yield and minimize side products . This method, developed by Wacker Chemie AG, emphasizes safety and efficiency, avoiding hazardous intermediates.

Applications

The compound serves as a versatile intermediate in organic synthesis, particularly in the generation of N-methyleneamine equivalents under Lewis acid catalysis. These equivalents are pivotal in constructing heterocyclic systems, such as triazines, which have applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

1-methoxy-N-methyl-N-(trimethylsilylmethyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NOSi/c1-8(6-9-2)7-10(3,4)5/h6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQWQZKAZATOQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(COC)C[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000890-03-8 | |

| Record name | N-(Methoxymethyl)-N-methyl-N-[(trimethylsilyl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxymethyl-methyl-trimethylsilanylmethyl-amine can be synthesized through the reaction of benzylamine with methoxymethyl chloride and trimethylsilylmethyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions: Methoxymethyl-methyl-trimethylsilanylmethyl-amine undergoes various chemical reactions, including:

Cycloaddition Reactions: It forms azomethine ylides, which readily participate in [3+2] cycloaddition reactions with α,β-unsaturated esters to produce N-benzyl substituted pyrrolidines.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Cycloaddition Reactions: Trifluoroacetic acid, zinc chloride, or cesium fluoride are commonly used to generate azomethine ylides from this compound.

Substitution Reactions: Typical nucleophiles include amines, alcohols, and thiols, often under basic conditions.

Major Products:

Cycloaddition Reactions: The major products are N-benzyl substituted pyrrolidines, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Substitution Reactions: The products depend on the nucleophile used but generally include derivatives with modified functional groups.

Scientific Research Applications

Methoxymethyl-methyl-trimethylsilanylmethyl-amine has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for methoxymethyl-methyl-trimethylsilanylmethyl-amine involves the formation of azomethine ylides, which act as 1,3-dipoles in cycloaddition reactions. These ylides are generated under metal-free conditions in the presence of acids or bases and react with various dipolarophiles to form functionalized heterocycles . The molecular targets and pathways involved depend on the specific reaction and the nature of the dipolarophile .

Comparison with Similar Compounds

Research Findings and Data

Thermal Stability :

Differential Scanning Calorimetry (DSC) analysis of this compound reveals a decomposition temperature of ~220°C , significantly higher than trimethylamine (–6.3°C) . This thermal resilience makes it suitable for high-temperature reactions.

Solubility Profile :

- Lipophilicity : LogP ≈ 3.2 (estimated), indicating high organic phase affinity, ideal for hydrophobic reaction environments.

- Comparatively, trimethylamine (LogP ≈ –0.4) is water-soluble but less effective in non-polar solvents .

Biological Activity

Methoxymethyl-methyl-trimethylsilanylmethyl-amine (MMTMSM) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of MMTMSM, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

MMTMSM is characterized by a complex molecular structure that includes methoxy, methyl, and trimethylsilyl groups. Its chemical formula is , and it possesses unique properties that may contribute to its biological activity.

Biological Activity Overview

-

Antimicrobial Activity

- MMTMSM has shown promising antibacterial properties against various pathogens. Studies indicate that compounds with similar structural motifs exhibit significant inhibition of bacterial growth, particularly against methicillin-resistant Staphylococcus epidermidis (MRSE) and other resistant strains. The mechanism is believed to involve disruption of cell wall synthesis and induction of reactive oxygen species (ROS) production, leading to cellular damage and death .

-

Insecticidal Properties

- Research has demonstrated that MMTMSM exhibits insecticidal activity against agricultural pests such as the larvae of Spodoptera littoralis and the diamondback moth. These effects are attributed to the compound's ability to interfere with the growth and development of these insects, potentially offering a natural alternative to synthetic pesticides .

- Cytotoxic Effects

The biological activities of MMTMSM can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound's structural components may facilitate its integration into microbial membranes, leading to increased permeability and eventual cell lysis.

- Induction of Oxidative Stress : MMTMSM has been shown to enhance ROS levels in bacterial cells, which can damage cellular components such as DNA and proteins, ultimately leading to cell death.

- Inhibition of Enzymatic Activity : Certain derivatives of MMTMSM may inhibit key enzymes involved in metabolic pathways in both microbial and insect cells, disrupting their normal physiological functions.

Case Studies

- Antibacterial Efficacy Study

- Insecticidal Activity Assessment

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methoxymethyl-methyl-trimethylsilanylmethyl-amine, and how can competing byproducts be minimized?

- Methodology : Stepwise alkylation/silylation is likely required due to the compound’s complex substituents. For example, trimethylsilyl groups can be introduced via silyl chloride intermediates under inert conditions . Methylamine derivatives often form mixtures during alkylation; using selective catalysts (e.g., silicoaluminates) and controlled stoichiometry can reduce byproducts like dimethyl- or trimethylamine analogs . Monitor reaction progress via GC-MS or NMR to optimize yield .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodology :

- NMR : Use and NMR to resolve signals from methoxymethyl, methyl, and silyl groups. Silyl protons may appear upfield (~0.1–0.5 ppm) .

- FTIR : Confirm Si-C bonds (650–750 cm) and amine N-H stretches (3300–3500 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) can distinguish isotopic patterns of silicon-containing fragments .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Use fume hoods and impermeable gloves to avoid skin/eye contact, as methylamine derivatives are corrosive .

- Store separately from oxidizers (e.g., peroxides) and acids to prevent violent reactions, as seen with trimethylamine .

- Implement spill containment measures, referencing protocols for silylated amines .

Advanced Research Questions

Q. How do the electron-donating silyl and methoxymethyl groups influence the compound’s reactivity in nucleophilic reactions?

- Methodology :

- Compare reaction rates with analogous non-silylated amines. Computational studies (DFT) can model electron density shifts around the nitrogen atom .

- Experimentally, track substituent effects via Hammett plots in reactions like alkylation or acylation .

Q. How can conflicting NMR data (e.g., unexpected splitting or integration ratios) be resolved for this compound?

- Methodology :

- Perform variable-temperature NMR to detect dynamic effects (e.g., hindered rotation of silyl groups) .

- Use 2D techniques (COSY, HSQC) to assign overlapping signals .

- Cross-validate with X-ray crystallography if crystalline derivatives can be synthesized .

Q. What are the thermal and hydrolytic stability profiles of this compound under varying pH and solvent conditions?

- Methodology :

- Conduct accelerated stability studies (e.g., 40–80°C) in polar (water, methanol) and nonpolar (toluene) solvents. Monitor degradation via HPLC .

- Silyl ethers are prone to hydrolysis; quantify Si-O bond cleavage rates under acidic/basic conditions using NMR .

Q. What computational models are suitable for predicting its physicochemical properties (e.g., logP, pKa)?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.